2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyridine, piperazine, and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazolo[1,5-a]pyridine Core: The pyrazolo[1,5-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Attachment of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyridine derivative reacts with piperazine under suitable conditions.
Formation of Chromenone Moiety: The chromenone ring is synthesized through cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.
Final Coupling Reaction: The final step involves coupling the pyrazolo[1,5-a]pyridine-piperazine intermediate with the chromenone derivative under conditions that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound may exert its effects through inhibition or activation of these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazole core and are known for their biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazole ring and have been studied for their potential therapeutic applications.
Uniqueness
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one is unique due to its combination of pyrazolo[1,5-a]pyridine, piperazine, and chromenone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-18-13-20(30-19-7-2-1-5-15(18)19)22(29)25-11-9-24(10-12-25)21(28)16-14-23-26-8-4-3-6-17(16)26/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECHLDFYXBVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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